molecular formula C11H13BrN2O B11849490 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde

1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde

Cat. No.: B11849490
M. Wt: 269.14 g/mol
InChI Key: QFYNFGULJYQJDC-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a bromopyridine moiety and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde typically involves the reaction of 5-bromopyridine with piperidine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 5-bromopyridine is reacted with piperidine-4-carbaldehyde in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or modification of protein function. The bromopyridine moiety may interact with specific molecular targets, such as receptors or enzymes, through non-covalent interactions like hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

  • 1-(5-Bromopyridin-2-yl)piperidine-4-carbaldehyde
  • 1-(5-Bromopyridin-3-yl)piperidine-4-carboxylic acid
  • 1-(5-Bromopyridin-3-yl)piperidine-4-methanol

Uniqueness: 1-(5-Bromopyridin-3-yl)piperidine-4-carbaldehyde is unique due to the presence of both a bromopyridine moiety and an aldehyde functional group.

Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-(5-bromopyridin-3-yl)piperidine-4-carbaldehyde

InChI

InChI=1S/C11H13BrN2O/c12-10-5-11(7-13-6-10)14-3-1-9(8-15)2-4-14/h5-9H,1-4H2

InChI Key

QFYNFGULJYQJDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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